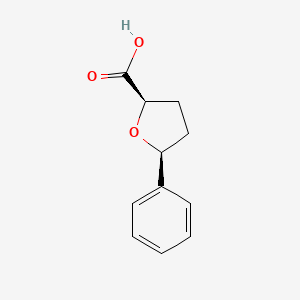
rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans (DCPCA) is a cyclic organic compound which is used in a variety of scientific research applications. DCPCA is a versatile compound, with a wide range of applications in biochemistry, pharmacology, and molecular biology. DCPCA has been used as an inhibitor of enzymes, as a substrate for metabolic studies, and as a ligand in protein-protein interactions. DCPCA has also been used in studies of cell signaling pathways and in the development of novel drug candidates.
Applications De Recherche Scientifique
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, as a substrate for metabolic studies, and as a ligand in protein-protein interactions. It has also been used in studies of cell signaling pathways and in the development of novel drug candidates. In addition, this compound has been used as a model compound to study the structure and function of proteins and other biological molecules.
Mécanisme D'action
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans works by binding to specific sites on proteins and other molecules. It can bind to proteins and other molecules in two ways: covalently, through the formation of a covalent bond, and non-covalently, through the formation of a hydrogen bond or other non-covalent interactions. This compound binds to proteins and other molecules by forming a hydrogen bond with the protein or molecule, which can then be broken down by the enzyme or other molecule.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been shown to inhibit enzymes, such as cytochrome P450, and has been used in studies of cell signaling pathways. This compound has also been used to study the structure and function of proteins and other biological molecules. In addition, this compound has been used in studies of drug metabolism, drug transport, and drug toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has several advantages for laboratory experiments. It is a relatively stable compound, and can be stored at room temperature for extended periods of time. In addition, this compound is relatively inexpensive, and can be easily obtained from chemical suppliers. The main limitation of this compound is that it is not water-soluble, and thus must be dissolved in an organic solvent prior to use.
Orientations Futures
In the future, rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans could be used in a variety of new applications. For example, it could be used as a substrate in metabolic studies, or as a ligand in protein-protein interactions. It could also be used to study the structure and function of proteins and other biological molecules. In addition, this compound could be used in the development of novel drug candidates, as well as in studies of drug metabolism, drug transport, and drug toxicity.
Méthodes De Synthèse
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans can be synthesized by a variety of methods. The most common method is a two-step reaction involving the reaction of 2,3-dichlorobenzaldehyde with cyclopropanecarboxylic acid, followed by the addition of a base, such as sodium hydroxide, to form the desired product. The reaction can also be carried out in the presence of a catalyst, such as pyridine, to increase the reaction rate.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans involves the preparation of a cyclopropane ring followed by the introduction of a carboxylic acid group. The stereochemistry of the cyclopropane ring must be controlled to ensure the desired enantiomer is obtained. The trans configuration is achieved by using a trans-2,3-dichlorostyrene derivative as a starting material.", "Starting Materials": [ "trans-2,3-dichlorostyrene", "diethylzinc", "n-butyllithium", "trimethylsilyldiazomethane", "acetic acid", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Preparation of cyclopropane ring: trans-2,3-dichlorostyrene is treated with diethylzinc and n-butyllithium to generate a cyclopropane intermediate.", "Control of stereochemistry: the cyclopropane intermediate is treated with trimethylsilyldiazomethane to form a cyclopropane carboxylic acid derivative with the desired stereochemistry.", "Introduction of carboxylic acid group: the cyclopropane carboxylic acid derivative is hydrolyzed with acetic acid and sodium hydroxide to form the carboxylic acid.", "Purification: the crude product is purified by extraction with sodium bicarbonate and water, followed by drying with magnesium sulfate and evaporation of the solvent to yield rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans." ] } | |
Numéro CAS |
175168-73-7 |
Formule moléculaire |
C10H8Cl2O2 |
Poids moléculaire |
231.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



